Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and an ethylcarbamoyl substituent at the 2-position. This scaffold is widely utilized in medicinal chemistry and catalysis due to its modular reactivity and stereochemical versatility. The ethylcarbamoyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
IUPAC Name |
benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-14(18)13-9-6-10-17(13)15(19)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMCCBMPOWJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate and ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl pyrrolidine-1-carboxylate.
Step 2: The intermediate benzyl pyrrolidine-1-carboxylate is then reacted with ethyl isocyanate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and benzyl group play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Carbamoyl Derivatives
Key Observations :
Oxygen-Containing Substituents
Key Observations :
Ethynyl Derivatives ()
| Compound Name | Substituent | Molecular Weight | Synthesis Method | Yield | Key Application |
|---|---|---|---|---|---|
| Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n) | tert-Butyldiphenylsilyl ethynyl | Not provided | Photoredox decarboxylation | 78% | Alkyne-based building block |
| Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o) | Phenylethynyl | Not provided | Photoredox decarboxylation | 97% | Rigid, conjugated intermediate |
Key Observations :
Stereochemical and Functional Variants
Key Observations :
- The cyano-ethyl derivative () offers electron-withdrawing character for nucleophilic reactions.
- Compound 83 () exemplifies unexpected byproducts in complex syntheses, underscoring reaction pathway challenges.
Biological Activity
Benzyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring connected to a benzyl group and an ethylcarbamoyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, which may result in antimicrobial or anticancer effects. The compound's mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, impacting cell proliferation and survival.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways that are crucial for cancer cell growth or microbial resistance.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is believed to contribute to its antimicrobial effects.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that the compound can enhance the efficacy of existing chemotherapeutic agents by acting synergistically to overcome drug resistance .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value that was significantly lower than that of standard antibiotics, suggesting a potential role as an alternative therapeutic agent.
Study 2: Anticancer Mechanism
In another investigation focused on cancer treatment, researchers evaluated the effects of this compound on colon carcinoma cell lines. The findings revealed that the compound induced apoptosis via the activation of caspase pathways, leading to a substantial reduction in cell viability compared to untreated controls .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Moderate | High |
| Benzyl 2-(propylcarbamoyl)pyrrolidine-1-carboxylate | Low | Moderate |
This table illustrates how variations in substituents can affect biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
